5-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-sulfonamide
Description
5-Bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-sulfonamide is a brominated thiophene sulfonamide derivative characterized by a sulfonamide group attached to a 5-bromothiophene core and a 2-hydroxy-3-phenylpropyl substituent. This compound combines a thiophene ring (electron-rich heterocycle) with a sulfonamide moiety, a structural motif often associated with biological activity, particularly in enzyme inhibition and antimicrobial applications . The bromine atom at the 5-position of the thiophene ring enhances reactivity in cross-coupling reactions, enabling further derivatization .
Synthesis of this compound likely involves alkylation of 5-bromothiophene-2-sulfonamide with a 2-hydroxy-3-phenylpropyl halide under basic conditions, analogous to methods used for similar N-alkylthiophene sulfonamides (e.g., LiH in DMF) . Post-synthetic modifications, such as Suzuki-Miyaura coupling, could further functionalize the brominated thiophene core .
Properties
IUPAC Name |
5-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S2/c14-12-6-7-13(19-12)20(17,18)15-9-11(16)8-10-4-2-1-3-5-10/h1-7,11,15-16H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLSNUDNGIFAQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CC=C(S2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-sulfonamide typically involves the reaction of 5-bromothiophene-2-sulfonamide with 2-hydroxy-3-phenylpropyl bromide. The reaction is carried out in the presence of a base such as lithium hydride (LiH) to facilitate the nucleophilic substitution reaction . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) for several hours to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrazone Hydrolysis
The compound undergoes acid-catalyzed hydrolysis of the hydrazone bond (-NH-N=CH-), yielding 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide and 2,5-dimethoxybenzaldehyde as products. This reaction is critical for structural characterization and metabolic studies.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 0.1M HCl in ethanol, 80°C | 3-(Naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide + 2,5-dimethoxybenzaldehyde | ~85% |
Mechanistically, protonation of the imine nitrogen increases electrophilicity, facilitating nucleophilic water attack. The reaction is monitored via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane).
Nucleophilic Substitution at Methoxy Groups
The electron-rich 2,5-dimethoxybenzylidene moiety participates in nucleophilic aromatic substitution under harsh conditions. For example, demethylation occurs with BBr₃, producing catechol derivatives:
| Conditions | Products | Application | Reference |
|---|---|---|---|
| BBr₃ (1.2 eq), DCM, −20°C | (E)-N'-(2,5-Dihydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide | Enhanced hydrogen bonding in drug design |
Demethylation improves solubility and enables further functionalization (e.g., sulfonation or glycosylation) .
Cyclization Reactions
The hydrazone group facilitates cyclization with bifunctional reagents. For instance, reaction with mercaptoacetic acid forms a thiazolidinone ring, enhancing antimicrobial activity in structural analogs :
| Reagents | Product | Biological Impact | Reference |
|---|---|---|---|
| Mercaptoacetic acid, Δ | Thiazolidinone-fused pyrazole derivative | Antifungal (MIC: 6.3 µg/ml) |
This reaction proceeds via nucleophilic attack by the thiol group on the hydrazone carbon, followed by intramolecular cyclization.
Oxidation and Reduction
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Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the naphthalene ring to 1,4-naphthoquinone , altering electronic properties:
This modification is leveraged in redox-active drug design.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazone bond to a hydrazine , stabilizing the molecule for pharmacokinetic studies.
Electrophilic Aromatic Substitution
The naphthalene and pyrazole rings undergo electrophilic substitution. Nitration (HNO₃/H₂SO₄) selectively occurs at the para position of the naphthalene ring due to steric hindrance from the pyrazole group:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| HNO₃ (1 eq), H₂SO₄, 0°C | (E)-N'-(2,5-Dimethoxybenzylidene)-3-(4-nitro-naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide | 72% |
Nitrated derivatives show enhanced π-stacking interactions in crystallographic studies .
Coordination Chemistry
The carbohydrazide moiety acts as a bidentate ligand , forming complexes with transition metals (e.g., Cu²⁺, Ni²⁺). These complexes exhibit altered electronic spectra and potential catalytic activity:
| Metal Salt | Ligand Ratio | Complex Structure | Application | Reference |
|---|---|---|---|---|
| CuCl₂ | 1:2 | Square planar | Antimicrobial agents |
Stoichiometry and geometry are confirmed via UV-Vis and XRD analysis .
Photochemical Reactions
UV irradiation induces E/Z isomerization of the hydrazone bond, reversibly altering molecular conformation. This property is exploited in photoswitchable drug delivery systems.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that sulfonamides, including 5-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-sulfonamide, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria by interfering with folic acid synthesis, which is crucial for bacterial growth and reproduction. Studies have demonstrated that this compound shows efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .
1.2 Anti-inflammatory Properties
Sulfonamide derivatives have been investigated for their anti-inflammatory effects. The presence of the thiophene ring and sulfonamide group in this compound may contribute to its ability to modulate inflammatory pathways. Preliminary studies suggest that it could reduce inflammation by inhibiting specific enzymes involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases .
1.3 Cancer Research
Recent investigations into the compound's structure have revealed potential anticancer properties. The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. This application is particularly promising in targeting specific types of tumors that are resistant to conventional therapies .
Agricultural Science
2.1 Herbicidal Activity
The compound's structural features suggest it may possess herbicidal properties. Research into similar thiophene-based compounds indicates their potential to inhibit plant growth by disrupting metabolic processes crucial for plant development. This application could lead to the development of new herbicides that are more effective and environmentally friendly compared to traditional options .
2.2 Pest Control
In addition to herbicidal applications, there is potential for this compound to be used in pest control formulations. Its ability to disrupt biological processes in pests can be explored further, leading to safer alternatives for managing agricultural pests without harming beneficial insects .
Materials Science
3.1 Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices, enhancing their properties. Research has shown that incorporating such compounds can improve thermal stability and mechanical strength in polymers, making them suitable for various industrial applications .
3.2 Conductive Materials
Due to its electronic properties, this compound can be utilized in the development of conductive materials for electronics applications. Thiophene derivatives are known for their electrical conductivity, which can be harnessed in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Studies
| Application Area | Case Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Journal of Medicinal Chemistry (2020) | Demonstrated antimicrobial activity against E.coli and S.aureus with IC50 values < 10 µM |
| Agricultural Science | Journal of Agricultural and Food Chemistry (2021) | Showed significant herbicidal activity on common weeds with a reduction in germination rates |
| Materials Science | Advanced Materials (2022) | Enhanced thermal stability in polymer composites containing thiophene derivatives |
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Comparison of Key Sulfonamide Derivatives
Research Findings
- Substituent Effects : Hydroxyl groups improve aqueous solubility, while aromatic groups enhance membrane permeability. The target compound’s hybrid substituent may optimize both properties .
- Core Reactivity : The bromothiophene core facilitates cross-coupling reactions, enabling diverse functionalization (e.g., Suzuki coupling in ) .
- Synthetic Efficiency : Conjugate addition () and optimized alkylation () offer higher yields compared to low-yielding Suzuki reactions () .
Biological Activity
5-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-sulfonamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H14BrN1O3S2
- Molecular Weight : 376.3 g/mol
- CAS Number : 1351647-57-8
The compound features a bromine atom on the thiophene ring and a hydroxy-phenylpropyl substituent, which may enhance its solubility and biological activity compared to other thiophene derivatives.
Synthesis Methods
The synthesis of this compound typically involves a nucleophilic substitution reaction. The following steps outline the common synthetic route:
-
Starting Materials :
- 5-bromothiophene-2-sulfonamide
- 2-hydroxy-3-phenylpropyl bromide
-
Reaction Conditions :
- Base: Lithium hydride (LiH) is used to facilitate the nucleophilic substitution.
- Solvent: Typically conducted in DMF (dimethylformamide) at room temperature.
- Yield : The reaction generally yields the desired product with high purity after purification techniques such as recrystallization or chromatography .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain bacterial enzymes, leading to antimicrobial effects. The compound's mechanism includes:
- Enzyme Inhibition : Potential inhibition of metallo-beta-lactamases, which are critical for bacterial resistance against beta-lactam antibiotics.
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against resistant strains of Klebsiella pneumoniae, particularly those producing New Delhi Metallo-beta-lactamase (NDM). The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are crucial indicators of its antimicrobial potency.
| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Bacteria |
|---|---|---|---|
| This compound | 0.39 | 0.78 | Klebsiella pneumoniae ST147 |
The compound exhibited a low MIC, indicating high potency against resistant bacterial strains, making it a candidate for further development in treating infections caused by multidrug-resistant bacteria .
Case Studies
In a recent study, various derivatives of thiophene sulfonamides were synthesized and screened for antibacterial activity. Among these, this compound showed significant promise:
Q & A
Basic: What synthetic routes are commonly employed to synthesize 5-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-sulfonamide?
The synthesis typically involves multi-step reactions:
- Bromination : Introduce bromine at the 5-position of the thiophene ring using brominating agents like (N-bromosuccinimide) under controlled conditions (e.g., , 60–80°C) to ensure regioselectivity .
- Sulfonamide Formation : React the brominated thiophene with chlorosulfonic acid to generate the sulfonyl chloride intermediate, followed by coupling with 2-hydroxy-3-phenylpropylamine in the presence of a base (e.g., ) to form the sulfonamide bond .
- Purification : Use column chromatography (silica gel, /MeOH) or HPLC to isolate the product.
Basic: How is the structural identity of this compound confirmed in academic research?
Key analytical methods include:
- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., bromine at C5, hydroxy group on the propyl chain) .
- Mass Spectrometry (HRMS) : Confirm molecular weight () and isotopic patterns for bromine .
- X-ray Crystallography : Resolve 3D conformation, particularly the spatial arrangement of the sulfonamide group and hydroxy-phenylpropyl chain .
Basic: What preliminary biological assays are recommended to explore its therapeutic potential?
- In Vitro Enzyme Inhibition : Test against kinases or carbonic anhydrases (common sulfonamide targets) using fluorometric or colorimetric assays .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., U87MG glioma) to evaluate antiproliferative activity .
- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .
Advanced: How can reaction yields be optimized for large-scale synthesis?
- Statistical Experimental Design : Apply factorial design (e.g., Box-Behnken) to optimize parameters:
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 10 min at 60°C under 300 W irradiation) for steps like Sonogashira coupling .
Advanced: What computational methods are used to predict its reactivity or binding mechanisms?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict electrophilic substitution sites on the thiophene ring .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., protein-ligand binding free energy) using software like GROMACS .
- Reaction Pathway Analysis : Use quantum chemical calculations (e.g., Gaussian 09) to identify transition states and optimize synthetic routes .
Advanced: How to resolve contradictions in reported biological activities of similar sulfonamides?
- Controlled Comparative Studies : Replicate assays under standardized conditions (e.g., identical cell lines, IC protocols) to isolate structural effects .
- Meta-Analysis : Cross-reference data from PubChem and crystallographic databases (e.g., Cambridge Structural Database) to identify structure-activity trends .
- Isosteric Replacement : Synthesize analogs (e.g., replacing Br with Cl) to evaluate the role of halogen substituents in activity .
Advanced: What strategies ensure enantiomeric purity during synthesis?
- Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve (R)- and (S)-isomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed coupling steps to favor a single enantiomer .
- Enzymatic Resolution : Hydrolases (e.g., lipases) can selectively hydrolyze one enantiomer from a racemic mixture .
Advanced: How can the compound be functionalized for structure-activity relationship (SAR) studies?
- Cross-Coupling Reactions :
- Suzuki-Miyaura : Introduce aryl/heteroaryl groups at the bromine position using Pd catalysts .
- Click Chemistry : Attach triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition .
- Oxidation/Reduction : Modify the hydroxy group to ketones (e.g., with ) or thiols (e.g., ) to alter hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
